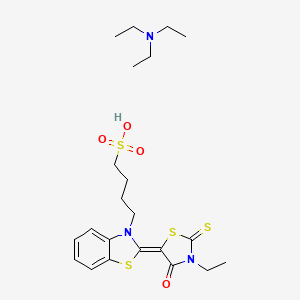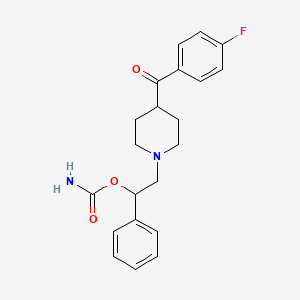
A5Bvl7R0OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound A5Bvl7R0OS is a synthetic organic molecule with the molecular formula C21H23FN2O3 .
Preparation Methods
The synthesis of A5Bvl7R0OS involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically include:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core skeleton of the molecule.
Functional Group Modifications: Various chemical reactions are employed to introduce functional groups such as fluorine, nitrogen, and oxygen atoms into the core structure.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry
Chemical Reactions Analysis
A5Bvl7R0OS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles
Scientific Research Applications
A5Bvl7R0OS has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of A5Bvl7R0OS involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
A5Bvl7R0OS can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
YKP-1447: Shares a similar core structure but differs in functional group modifications.
Hydroxycinnamic Acids: Known for their antioxidant properties, these compounds have structural similarities with this compound.
Polyphenols: These compounds are also studied for their biological activities and have some structural resemblance to this compound .
Properties
CAS No. |
666859-31-0 |
|---|---|
Molecular Formula |
C21H23FN2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15/h1-9,17,19H,10-14H2,(H2,23,26) |
InChI Key |
FRKHSTMEWWIUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


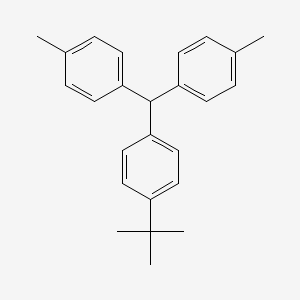
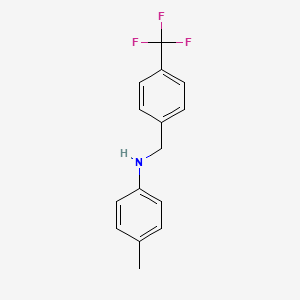
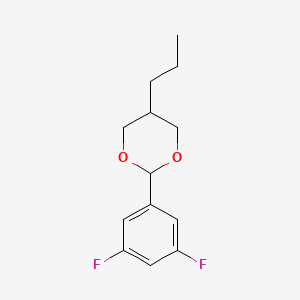
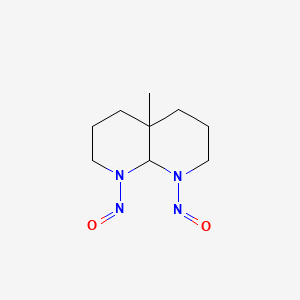
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)

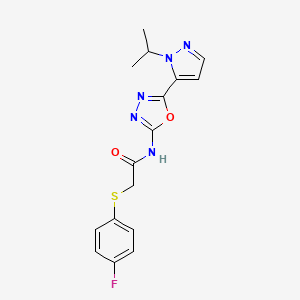
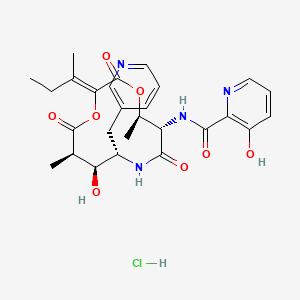
![2-[(Naphthalen-2-yl)amino]phenol](/img/structure/B14135344.png)
![5-{2-[(3-Methylphenoxy)acetyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14135351.png)
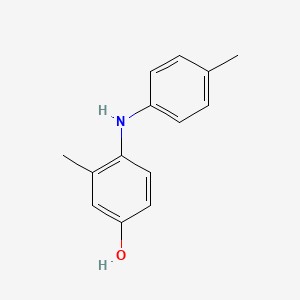
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
